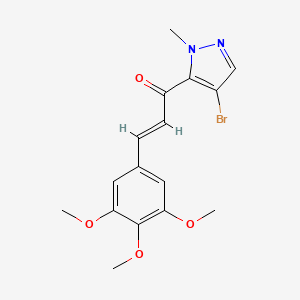
N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as EPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPU is a urea derivative that has shown promising results in various studies due to its unique chemical properties and mechanism of action.
作用机制
The mechanism of action of N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea is not fully understood, but studies have shown that it can inhibit the activity of several enzymes and signaling pathways that are involved in cancer and inflammation. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have several biochemical and physiological effects. Studies have shown that N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.
实验室实验的优点和局限性
One of the advantages of using N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is its high potency and specificity. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to be effective at low concentrations, which reduces the risk of off-target effects. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea is also relatively easy to synthesize, which makes it a cost-effective research tool.
However, one of the limitations of using N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to cells or animals in vivo. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea also has a relatively short half-life, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for research on N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea. One area of interest is its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route for N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea in vivo, as well as its long-term safety and efficacy.
Another area of interest is the development of N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea analogs with improved properties, such as increased solubility or longer half-life. These analogs could potentially be more effective in certain applications and could expand the range of research applications for N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea.
Conclusion
In conclusion, N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea is a synthetic compound that has shown promising results in various studies due to its unique chemical properties and mechanism of action. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has potential applications in scientific research as an anti-cancer and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea and to develop improved analogs.
合成方法
The synthesis of N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea involves the reaction of 2-amino-5-methylpyridine with ethyl 2-bromoacetate to form 2-ethoxy-5-methylpyridine-2-carboxylic acid ethyl ester. The ester is then reacted with phosgene and ammonia to form N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea. The overall synthesis method is relatively straightforward and has been optimized for high yield and purity.
科学研究应用
N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its potential as an anti-cancer agent. Studies have shown that N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising therapeutic approach for cancer treatment.
In addition to its anti-cancer properties, N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has also been studied for its potential as an anti-inflammatory agent. Studies have shown that N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea can reduce inflammation in various animal models of inflammation, including arthritis and colitis. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has also been shown to inhibit the production of inflammatory cytokines, which are key mediators of inflammation.
属性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-20-13-7-5-4-6-12(13)17-15(19)18-14-9-8-11(2)10-16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIGXHATTYRQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5489506.png)
![3-{5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5489512.png)
![2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-N,N-dimethylacetamide](/img/structure/B5489524.png)
![N,N-dimethyl-N'-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B5489532.png)
![4-chloro-N-[1-{[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5489537.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5489543.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B5489551.png)
![ethyl [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B5489554.png)

![5-(benzylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5489561.png)


![2-[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5489601.png)
![3-(butylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5489608.png)